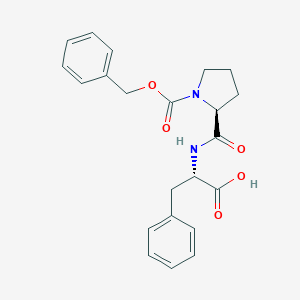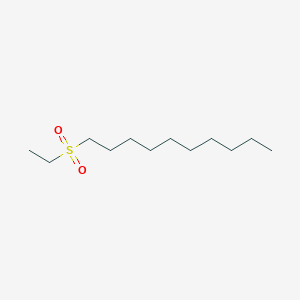
1-(Ethanesulfonyl)decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethanesulfonyl)decane, also known as ES-10, is a synthetic organic compound that has been extensively studied for its potential use in scientific research. It is a highly versatile molecule that can be used in a variety of applications, including the synthesis of novel compounds, the study of biochemical and physiological effects, and the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of 1-(Ethanesulfonyl)decane is not fully understood, but it is believed to involve the inhibition of certain enzymes and other biological processes. This makes it a valuable tool for studying the mechanisms of action of various compounds and developing new drugs and therapies.
Effets Biochimiques Et Physiologiques
1-(Ethanesulfonyl)decane has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of neurotransmitter activity. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(Ethanesulfonyl)decane is its versatility, which allows it to be used in a wide range of scientific research applications. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are many potential future directions for research involving 1-(Ethanesulfonyl)decane. One area of interest is the development of new drugs and therapies based on its biochemical and physiological effects. Another area of research is the study of its mechanism of action and its potential use as a tool for studying other compounds and biological processes. Additionally, there is potential for the development of new synthetic methods for 1-(Ethanesulfonyl)decane and related compounds, which could lead to the discovery of novel compounds with useful properties.
Méthodes De Synthèse
The synthesis of 1-(Ethanesulfonyl)decane involves the reaction of decylmagnesium bromide with ethanesulfonyl chloride in the presence of a catalyst. This process can be carried out in a laboratory setting using standard equipment and techniques, making it a relatively straightforward procedure.
Applications De Recherche Scientifique
1-(Ethanesulfonyl)decane has been used in a wide range of scientific research applications, including the synthesis of novel compounds for drug discovery and development. It has also been used to study the biochemical and physiological effects of various compounds, including hormones, enzymes, and neurotransmitters.
Propriétés
Numéro CAS |
18287-90-6 |
|---|---|
Nom du produit |
1-(Ethanesulfonyl)decane |
Formule moléculaire |
C12H26O2S |
Poids moléculaire |
234.4 g/mol |
Nom IUPAC |
1-ethylsulfonyldecane |
InChI |
InChI=1S/C12H26O2S/c1-3-5-6-7-8-9-10-11-12-15(13,14)4-2/h3-12H2,1-2H3 |
Clé InChI |
ZYTIEPJEHPBYBQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCS(=O)(=O)CC |
SMILES canonique |
CCCCCCCCCCS(=O)(=O)CC |
Synonymes |
1-(Ethylsulfonyl)decane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



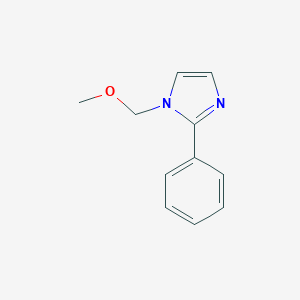
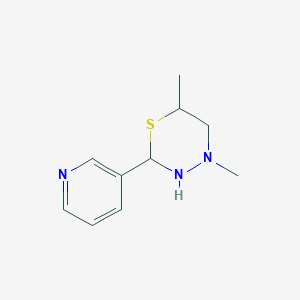
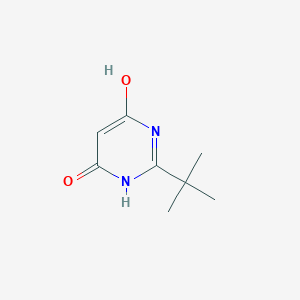
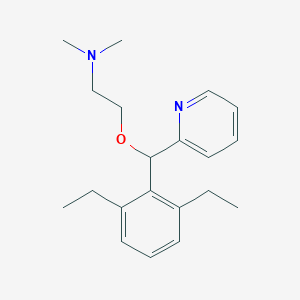
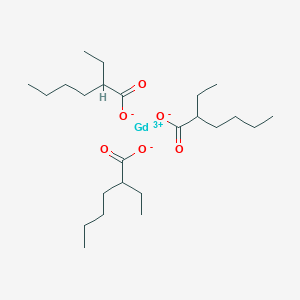
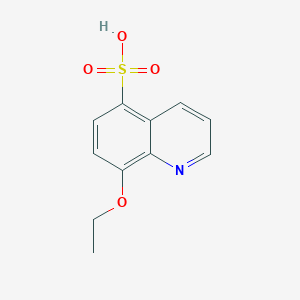
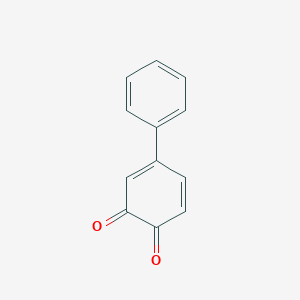
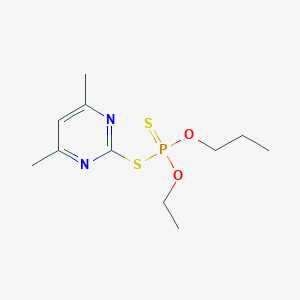
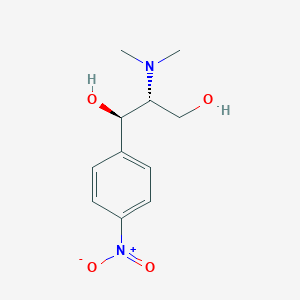
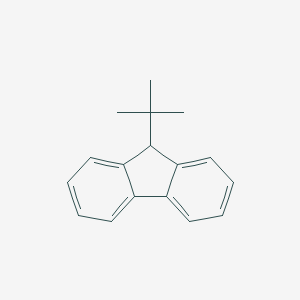
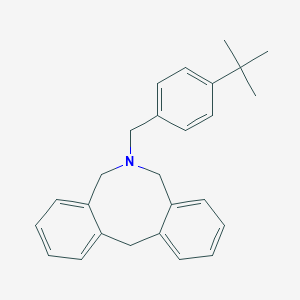
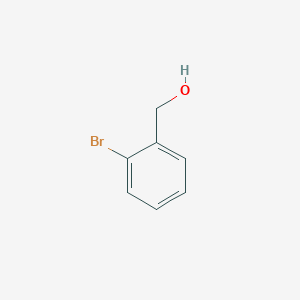
![2-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B97590.png)
